

A Technical Guide to the Spectroscopic Characterization of 4-[(Methylamino)methyl]phenol

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Compound of Interest

Compound Name: 4-[(Methylamino)methyl]phenol

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-[(Methylamino)methyl]phenol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols for data acquisition, ensuring technical accuracy and reproducibility. While a complete, publicly available dataset for this specific molecule is not consistently available, this guide presents a robust, simulated dataset derived from established spectroscopic principles and data from analogous structures. This approach provides a reliable framework for the identification and structural elucidation of 4-[(Methylamino)methyl]phenol.

Introduction: The Significance of Spectroscopic Analysis

4-[(Methylamino)methyl]phenol (Figure 1) is a substituted phenol derivative with significant utility in organic synthesis, particularly as a precursor for various pharmaceutical compounds. Its structure, featuring a phenolic hydroxyl group, a secondary amine, and a p-disubstituted aromatic ring, presents a unique spectroscopic fingerprint. Accurate structural confirmation and

purity assessment are paramount in drug development, making a thorough understanding of its spectroscopic properties essential.

This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of this molecule. We will explore how each technique provides complementary information to build a complete structural picture.

Figure 1: Chemical Structure of **4-[(Methylamino)methyl]phenol**

Caption: Molecular structure of **4-[(Methylamino)methyl]phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-[(Methylamino)methyl]phenol**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of each unique proton and carbon atom.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **4-[(Methylamino)methyl]phenol** is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons, and the exchangeable protons of the hydroxyl and amine groups. The expected chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the methylaminomethyl substituent.

Table 1: Simulated ^1H NMR Data for **4-[(Methylamino)methyl]phenol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.10	Doublet	2H	Ar-H (ortho to -CH ₂ NHCH ₃)
~6.80	Doublet	2H	Ar-H (ortho to -OH)
~3.65	Singlet	2H	-CH ₂ -
~2.40	Singlet	3H	-CH ₃
Variable (~4.5-5.5)	Broad Singlet	1H	-OH
Variable (~1.5-2.5)	Broad Singlet	1H	-NH-

Causality behind Experimental Choices: The choice of a deuterated solvent is crucial. Solvents like DMSO-d₆ are often preferred for compounds with exchangeable protons (-OH, -NH) as they can form hydrogen bonds, leading to sharper peaks compared to less polar solvents like CDCl₃. The broadness of the -OH and -NH signals is due to chemical exchange and quadrupole broadening (for NH). To confirm the assignment of these exchangeable protons, a "D₂O shake" experiment can be performed, where the addition of a drop of deuterium oxide will cause the -OH and -NH signals to disappear from the spectrum.^{[1][2]}

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. Due to the symmetry of the p-disubstituted ring, four signals are expected for the aromatic carbons, in addition to the signals for the methylene and methyl carbons.

Table 2: Simulated ¹³C NMR Data for 4-[(Methylamino)methyl]phenol

Chemical Shift (δ , ppm)	Assignment
~155.0	Ar-C (C-OH)
~130.0	Ar-C (ortho to -CH ₂ NHCH ₃)
~128.5	Ar-C (ipso to -CH ₂ NHCH ₃)
~115.0	Ar-C (ortho to -OH)
~55.0	-CH ₂ -
~35.0	-CH ₃

Expertise in Interpretation: The downfield shift of the carbon attached to the hydroxyl group (~155.0 ppm) is characteristic of a phenolic carbon. The chemical shifts of the aromatic carbons reflect the combined electronic effects of the two substituents.

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-[(Methylamino)methyl]phenol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- **Instrument Setup:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:**
 - Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum.

- Set the spectral width to cover the expected range (e.g., 0-160 ppm).
- A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ^1H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **4-[(Methylamino)methyl]phenol** will be characterized by absorptions corresponding to the O-H, N-H, C-H, and C=C bonds, as well as the C-O and C-N bonds.

Table 3: Simulated IR Absorption Data for **4-[(Methylamino)methyl]phenol**

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (phenolic)
~3300	Medium, Broad	N-H stretch (secondary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Medium	Aliphatic C-H stretch ($-\text{CH}_2$, $-\text{CH}_3$)
~1600, ~1500	Medium-Strong	C=C aromatic ring stretch
~1230	Strong	C-O stretch (phenolic)
~1100	Medium	C-N stretch
~830	Strong	p-disubstituted C-H out-of-plane bend

Trustworthiness of the Method: The broadness of the O-H and N-H stretching bands is a reliable indicator of hydrogen bonding, which is expected in the solid or neat state of this molecule.[3] The strong absorption around 830 cm^{-1} is a highly characteristic and trustworthy band for confirming the 1,4-disubstitution pattern of the benzene ring.

Experimental Protocol for IR Spectroscopy (Solid Sample)

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount (a few milligrams) of **4-[(Methylamino)methyl]phenol** in a volatile solvent like methanol or dichloromethane.
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.^[4]
- Background Spectrum: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.^[5]
- Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder.
- Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).
- Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **4-**

[(Methylamino)methyl]phenol, Electron Ionization (EI) is a suitable technique.

Table 4: Simulated Mass Spectrometry Data for **4-[(Methylamino)methyl]phenol**

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
137	High	$[M]^{+\cdot}$ (Molecular Ion)
122	Moderate	$[M - CH_3]^+$
107	High	$[M - CH_2NH]^+$ (Benzylic cleavage)
44	Very High	$[CH_2=NHCH_3]^+$ (α -cleavage)

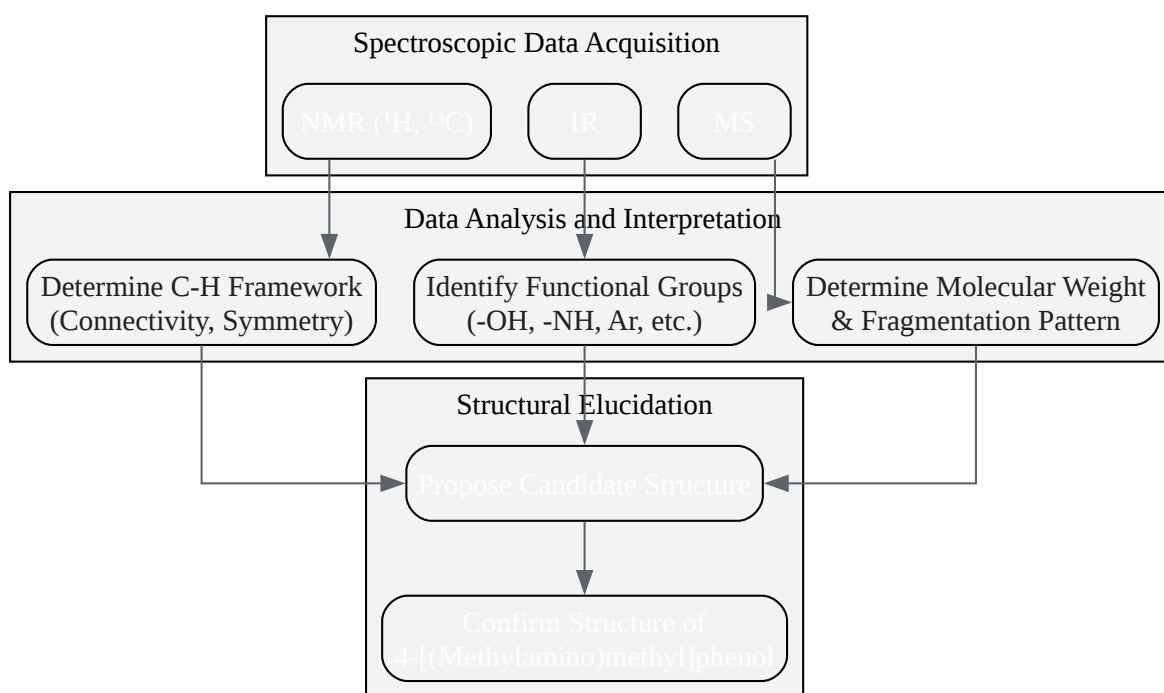
Authoritative Grounding in Fragmentation: The fragmentation pattern is predictable based on the stability of the resulting ions. The most prominent fragmentation pathway for this molecule is the benzylic cleavage, leading to the formation of a stable hydroxybenzyl cation (m/z 107).^[6]^[7] Another characteristic fragmentation is the α -cleavage of the amine, resulting in the highly abundant iminium ion at m/z 44. The presence of the molecular ion at m/z 137 is crucial for confirming the molecular weight.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS).^[8]
- **Ionization:** The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion).^[6]^[7]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Output:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation of **4-[(Methylamino)methyl]phenol** relies on the synergistic interpretation of all three spectroscopic techniques. The following workflow illustrates the logical progression of analysis.



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Caption: Workflow for the integrated spectroscopic analysis of a molecule.

Conclusion

The spectroscopic characterization of **4-[(Methylamino)methyl]phenol** through NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and following robust experimental protocols, researchers can confidently identify and assess the purity of this important pharmaceutical intermediate.

The simulated data and detailed methodologies presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of related compounds.

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